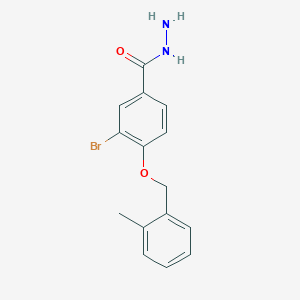

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide

Description

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C15H15BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom and a 2-methylbenzyl group attached to the benzene ring

Properties

IUPAC Name |

3-bromo-4-[(2-methylphenyl)methoxy]benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-10-4-2-3-5-12(10)9-20-14-7-6-11(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGHXRWZRWRIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the following steps:

O-Alkylation: The 2-methylbenzyl group is introduced via an O-alkylation reaction. This involves the reaction of the hydroxyl group on the benzene ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the intermediate product with hydrazine hydrate (N2H4·H2O) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in aggressive forms such as triple-negative breast cancer. Its structural features allow it to interact with biological targets, potentially leading to the inhibition of key enzymes involved in cancer progression .

Mechanism of Action

The hydrazide functional group plays a crucial role in the compound's biological activity. It is believed that this group can form hydrogen bonds with enzymes or receptors, thereby inhibiting their activity and disrupting critical biochemical pathways . Further research is ongoing to elucidate the specific molecular interactions and pathways affected by this compound.

Biological Research

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it may exhibit antibacterial and antifungal activities, making it a candidate for developing new therapeutic agents against resistant strains of pathogens .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can be effective against various cancer cell lines. For example, compounds similar to this compound were tested against the MDA-MB-231 breast cancer cell line, showing significant antiproliferative effects . This suggests that modifications to the compound's structure could enhance its biological efficacy.

Synthetic Organic Chemistry

Building Block for Complex Molecules

The unique structure of this compound makes it an essential building block in synthetic organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions, including coupling reactions and functional group modifications .

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Contains bromine and hydrazide groups | Anticancer and antimicrobial research |

| 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide | Ethoxy group instead of methylbenzyl ether | Potential drug development |

| 4-Methoxybenzoylhydrazones | Derived from methoxybenzoate | Antiglycation studies |

Case Studies

-

Anticancer Research

A study published in early 2025 evaluated several hydrazone derivatives, including those based on this compound, against breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth, particularly in triple-negative variants . -

Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings suggested notable activity, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, the 2-methylbenzyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide

- 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide

- 3-Bromo-4-((2-methoxybenzyl)oxy)benzohydrazide

Uniqueness

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a benzyl ether moiety, which may contribute to its biological activities. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal properties.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in disease pathways.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Inhibition of Cell Proliferation : Similar hydrazones have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Enzyme Targeting : The compound may inhibit enzymes such as topoisomerases or kinases, which are crucial for cancer cell survival and proliferation.

Anticancer Studies

A study focusing on the anticancer properties of hydrazones, including structurally similar compounds, reported significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 5 to 20 µM against breast cancer cell lines (e.g., MCF-7) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 8.5 |

| Compound B | MDA-MB-231 | 19.8 |

| This compound | TBD | TBD |

Antimicrobial Activity

In preliminary assays, this compound demonstrated inhibitory effects against common bacterial strains, suggesting potential as an antimicrobial agent. Further studies are needed to quantify these effects and understand the mechanisms involved.

Enzyme Inhibition Studies

Research on related compounds indicates that hydrazones can inhibit various enzymes critical for tumor growth. For example, studies have shown that certain hydrazone derivatives inhibit HDAC (histone deacetylases), leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes .

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of hydrazone derivatives on breast cancer cells, demonstrating that modifications at the benzoyl position significantly enhanced cytotoxicity. The study concluded that the introduction of electron-withdrawing groups could increase the efficacy of such compounds against cancer cells .

- Case Study on Antimicrobial Properties : An evaluation of various hydrazone derivatives revealed that those with higher lipophilicity exhibited better penetration into bacterial membranes, enhancing their antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.